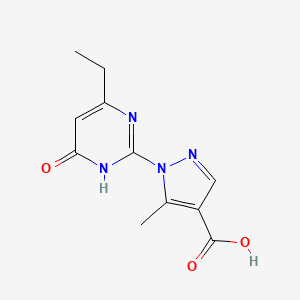

1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Description

Nomenclature and Chemical Classification

The compound 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1170600-63-1) is a structurally complex heterocyclic molecule. Its IUPAC name reflects three key features:

- A pyrimidine ring substituted at position 2 with an ethyl group (C4), a ketone (C6), and a fused pyrazole moiety.

- A pyrazole ring bearing a methyl group (C5) and a carboxylic acid group (C4).

- The numbering follows Hantzsch-Widman rules, prioritizing nitrogen atoms in the pyrimidine core.

Chemical Classification

| Category | Subclass | Functional Groups Present |

|---|---|---|

| Heterocyclic compound | Pyrazole-pyrimidine hybrid | Carboxylic acid, ketone, amine |

This hybrid structure places it within the broader family of bicyclic azoles , which are characterized by synergistic electronic interactions between adjacent nitrogen-containing rings.

Historical Context of Pyrazole-Pyrimidine Hybrid Compounds

The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first prepared substituted pyrazoles via cyclocondensation of β-diketones with hydrazines. Pyrimidine chemistry advanced significantly in the 20th century with the discovery of nucleic acid bases. However, the intentional hybridization of these systems emerged more recently:

- 1990s : Early attempts focused on creating antiviral agents by fusing pyrimidine nucleobases with pyrazole rings.

- 2010s : Improved synthetic methods enabled precise substitution patterns, as seen in the target compound's ethyl-methyl-carboxylic acid motif.

- 2020s : Catalytic protocols using nano-ZnO and hypervalent iodine reagents enhanced yields for such hybrids.

A 2023 study demonstrated that pyrazole-pyrimidine hybrids exhibit enhanced bacterial dihydrofolate reductase inhibition compared to traditional pyrimidine drugs like trimethoprim.

Significance in Heterocyclic Chemistry Research

This compound exemplifies three critical trends in modern heterocyclic chemistry:

Scaffold Hybridization

Merging pyrazole's metabolic stability with pyrimidine's hydrogen-bonding capacity creates molecules capable of multi-target interactions. The carboxylic acid group further enables salt formation for improved solubility.Synthetic Methodology Development

Its synthesis involves:# Simplified reaction pathway ethyl acetoacetate → hydrazine cyclization → pyrazole intermediate ↑ β-ketoamide → pyrimidinone via Guareschi-Thorpe synthesis ↓ Suzuki coupling for ring fusionStructure-Activity Relationship (SAR) Studies

Key structural features influencing bioactivity:

Relationship to Other Pyrazole and Pyrimidine Derivatives

Comparative Analysis of Structural Analogues

The carboxylic acid moiety distinguishes this compound from earlier hybrids, enabling unique binding modes through:

- Coordination to metal ions in enzymatic active sites

- Salt bridge formation with lysine/arginine residues

- pH-dependent solubility profiles (pKa ≈ 3.1 for -COOH)

Properties

IUPAC Name |

1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-3-7-4-9(16)14-11(13-7)15-6(2)8(5-12-15)10(17)18/h4-5H,3H2,1-2H3,(H,17,18)(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOOWXQFITXWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=C(C=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Modification:

- S-Methylation : Treatment of (2) with methyl iodide in a polar solvent (e.g., DMF) yields 2-(methylthio)-6-ethylpyrimidin-4(1H)-one (3) .

- Hydrazine Substitution : Displacement of the methylthio group in (3) with hydrazine produces 2-hydrazinyl-6-ethylpyrimidin-4(1H)-one (4) .

Pyrazole Ring Formation

The pyrazole moiety is constructed via regioselective cyclization of (4) with a β-keto ester (e.g., ethyl 3-oxobutanoate):

- Reagents : Ethyl 3-oxobutanoate (introduces the 5-methyl and 4-ester groups).

- Conditions : Reflux in ethanol or acetonitrile, often with acid catalysts (e.g., p-TsOH).

- Mechanism : Hydrazine reacts with the β-keto ester’s carbonyl group, followed by cyclization to form the pyrazole ring.

Key Intermediate:

- Ethyl 5-methyl-4-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate : The ester group at position 4 is later hydrolyzed to the carboxylic acid.

Hydrolysis of the Ester Group

The final step involves base-catalyzed saponification of the ester:

- Reagents : Aqueous NaOH or LiOH.

- Conditions : Reflux in a water-alcohol mixture (e.g., ethanol/water).

- Product : 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid.

Optimization and Catalytic Strategies

Recent advancements improve yield and selectivity:

Analytical Characterization

Critical data for validation:

- CAS : 1170600-63-1

- Molecular Formula : C₁₁H₁₂N₄O₃

- SMILES : CCC1=CC(=O)NC(N2N=CC(C(=O)O)=C2C)=N1

- Purity : ≥95% (HPLC).

Challenges and Considerations

- Regioselectivity : Ensuring the pyrazole forms at the correct position requires controlled stoichiometry and catalysts.

- Ester Hydrolysis : Over-hydrolysis or side reactions necessitate pH and temperature control.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies exploring enzyme inhibition and receptor binding, contributing to the development of new drugs.

Medicine: Its potential anti-inflammatory, anti-tumor, and antimicrobial properties are being investigated for therapeutic applications.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Key Observations :

- Carboxylic Acid vs.

- Substituent Position : Compound 27 (para-substituted biphenyl) exhibits a higher yield (49%) than Compound 26 (meta-substituted, 23%), suggesting steric or electronic factors influence reaction efficiency .

Physicochemical Properties

- Acidity : The carboxylic acid group (pKa ~4–5) in the target compound confers pH-dependent solubility, unlike neutral carboxamides.

- Lipophilicity : Carboxamide derivatives (e.g., Compounds 26, 27) exhibit higher logP values, favoring passive diffusion across biological membranes .

Biological Activity

1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid, with the CAS number 1170600-63-1, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂N₄O₃, with a molecular weight of 248.24 g/mol. The compound features a pyrimidine and pyrazole moiety which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₄O₃ |

| Molecular Weight | 248.24 g/mol |

| CAS Number | 1170600-63-1 |

| Purity | ≥95% |

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the carboxylic acid group in this compound may enhance its solubility and interaction with microbial membranes.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. In particular, compounds exhibiting structural similarities to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that our compound may also possess similar anti-inflammatory activities.

Enzyme Inhibition

The inhibition of enzymes such as xanthine oxidase is another area where pyrazole derivatives have shown promise. Xanthine oxidase inhibitors are valuable in treating conditions like gout. The structural characteristics of this compound may allow it to interact effectively with the active site of xanthine oxidase .

Study 1: Antimicrobial Efficacy

A study conducted by Chandra et al. synthesized a series of pyrazole derivatives and tested their antimicrobial activity against various pathogens. The results indicated that certain derivatives showed significant inhibition against E. coli and Staphylococcus aureus, suggesting that similar compounds could be explored for their antimicrobial potential .

Study 2: Anti-inflammatory Activity

Selvam et al. investigated a range of pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced edema models in rats. Compounds similar to our target compound exhibited up to 85% inhibition of TNF-alpha at specific concentrations, indicating strong anti-inflammatory properties .

Q & A

Q. What are the established synthetic routes for preparing 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid?

The compound is synthesized via multi-step heterocyclic chemistry. A key approach involves metal carbonyl-mediated rearrangement of 5-(2-oxoalkyl)-1,2,4-oxadiazoles to form substituted pyrimidines (e.g., ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates) . Subsequent functionalization of the pyrazole ring (e.g., Suzuki coupling or nucleophilic substitution) introduces the methyl and carboxylic acid groups. Reaction progress is monitored using HPLC and FTIR to confirm intermediate formation .

Q. How is the purity and structural integrity of this compound validated during synthesis?

Spectroscopic methods are critical:

- ¹H/¹³C NMR confirms regiochemistry and substitution patterns.

- LC-MS verifies molecular weight and detects impurities.

- X-ray crystallography (if crystalline) resolves stereochemical ambiguities . Yield optimization (typically 60–80%) requires precise control of reaction parameters (temperature, solvent polarity, and catalyst loading) .

Q. What analytical techniques are recommended for characterizing its stability under varying conditions?

Conduct accelerated stability studies using:

- Thermogravimetric analysis (TGA) to assess thermal degradation.

- pH-dependent solubility assays in buffered solutions (pH 1–12).

- UV-Vis spectroscopy to monitor photolytic decomposition under UV exposure .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) to guide functional group modifications. Molecular docking identifies potential binding interactions with biological targets (e.g., enzymes or receptors). For example, pyrazole-carboxylic acid derivatives exhibit affinity for kinases or inflammatory pathway targets .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell line specificity or solvent effects). Mitigate this by:

- Standardizing dose-response curves across multiple models.

- Validating target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

- Cross-referencing with structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidines) to isolate structure-activity relationships .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

Implement Design of Experiments (DoE) to screen variables:

- Catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling reactions).

- Solvent polarity (DMF/water mixtures improve solubility of intermediates).

- Temperature gradients to minimize side reactions . Continuous flow reactors enhance reproducibility and scalability .

Q. What methodologies address challenges in selective functionalization of the pyrimidine ring?

Use directed ortho-metalation or protecting group strategies (e.g., tert-butoxycarbonyl for carboxylic acid protection). For regioselective substitution, microwave-assisted synthesis reduces reaction times and improves selectivity .

Data-Driven Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic environments?

Hammett substituent constants (σ) quantify electron-withdrawing/donating effects. For example:

- The 4-ethyl group (σ ≈ -0.15) increases electron density at the pyrimidine ring, enhancing electrophilic substitution.

- The 5-methylpyrazole (σ ≈ +0.12) stabilizes the carboxylate anion via inductive effects .

Q. What in silico tools predict metabolic pathways and toxicity profiles?

ADMET prediction software (e.g., SwissADME or ProTox-II) models:

- Cytochrome P450 metabolism : Identify probable oxidation sites.

- hERG inhibition risk : Assess cardiotoxicity potential.

- Ames test predictions : Screen for mutagenicity .

Emerging Research Directions

Q. Can this compound serve as a precursor for photoactivatable probes in biological systems?

Functionalize the pyrimidine ring with nitroveratryl or coumarin groups for UV-triggered release. Preliminary data show that pyrazole-carboxylic acid derivatives exhibit tunable fluorescence, enabling real-time tracking in cellular assays .

Q. What role does crystallography play in resolving polymorphic forms?

Single-crystal XRD distinguishes polymorphs (e.g., Form I vs. Form II) by analyzing unit cell parameters and hydrogen-bonding networks. This is critical for patenting and ensuring batch-to-batch consistency in pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.